molecular formula C31H33ClN2O5 B11069300 N-[2-(4-butoxyphenoxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide

N-[2-(4-butoxyphenoxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide

Cat. No.: B11069300
M. Wt: 549.1 g/mol
InChI Key: SPCYOIVKKSOFMD-UHFFFAOYSA-N
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Description

    N-[2-(4-butoxyphenoxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide: is a synthetic compound that belongs to the class of acetamides.

  • Its complex structure combines an indole ring, a chlorobenzoyl group, and a butoxyphenoxyethyl side chain.
  • The compound’s systematic name reflects its substituents and functional groups, emphasizing its potential pharmacological significance.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it likely involves multi-step organic synthesis.

      Reaction Conditions: These would depend on the specific reactions involved, such as amide bond formation, indole ring construction, and chlorination.

      Industrial Production: Industrial-scale production methods may involve optimization for yield, cost, and safety.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For example

      Major Products: These would include derivatives with modified functional groups or side chains.

  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.

      Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).

      Medicine: Exploring its pharmacological properties, potential therapeutic applications, and toxicity.

      Industry: Assessing its use in materials science, agrochemicals, or other industrial applications.

  • Mechanism of Action

      Targets: Identify molecular targets (e.g., receptors, enzymes) affected by the compound.

      Pathways: Describe how it modulates cellular processes (e.g., signal transduction, gene expression).

  • Comparison with Similar Compounds

      Uniqueness: Highlight features that distinguish it from related compounds.

      Similar Compounds: While I don’t have specific names, explore other indole-based acetamides or related structures.

    Remember, this compound’s potential lies in its intricate structure and the myriad ways it can interact with biological systems. Further research and experimentation will unveil its full capabilities.

    Properties

    Molecular Formula

    C31H33ClN2O5

    Molecular Weight

    549.1 g/mol

    IUPAC Name

    N-[2-(4-butoxyphenoxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide

    InChI

    InChI=1S/C31H33ClN2O5/c1-4-5-17-38-24-10-12-25(13-11-24)39-18-16-33-30(35)20-27-21(2)34(29-15-14-26(37-3)19-28(27)29)31(36)22-6-8-23(32)9-7-22/h6-15,19H,4-5,16-18,20H2,1-3H3,(H,33,35)

    InChI Key

    SPCYOIVKKSOFMD-UHFFFAOYSA-N

    Canonical SMILES

    CCCCOC1=CC=C(C=C1)OCCNC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C

    Origin of Product

    United States

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